molecular formula C6H12O2 B1451279 n-Butyl Acetate-d12 CAS No. 1219799-38-8

n-Butyl Acetate-d12

Cat. No. B1451279
M. Wt: 128.23 g/mol
InChI Key: DKPFZGUDAPQIHT-HYVJACIRSA-N
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Description

n-Butyl Acetate-d12 is a deuterium-labeled form of n-butyl acetate. It is a colorless, flammable liquid with a sweet, fruity odor . It is often used as a solvent due to its excellent solvency power for a variety of resins, oils, and waxes.


Synthesis Analysis

The synthesis of n-butyl acetate can be achieved via a reactive distillation process. This involves the transesterification of ethyl acetate with n-butanol, catalyzed by immobilized lipase . The process can be optimized by adjusting variables such as the number of theoretical stages in the reaction section, the rectifying section and stripping section, reflux ratio, feed molar ratio, and relative feed position .


Molecular Structure Analysis

The molecular formula of n-Butyl Acetate-d12 is CD3COOCD2CD2CD2CD3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The esterification of n-butanol with acetic acid is a key reaction in the production of n-butyl acetate . This reaction is often catalyzed by Brönsted acidic ionic liquids, which facilitate the reaction under mild conditions, reduce side reactions, and lead to good yields .


Physical And Chemical Properties Analysis

n-Butyl Acetate-d12 is a colorless liquid with a fruity odor . It has a boiling point of 258°F, a freezing point of -107°F, and a specific gravity of 0.88 . It has a vapor pressure of 10 mmHg and a flash point of 72°F .

Scientific Research Applications

Copolymerization and Material Science

Copolymerization of Tert-butyl 3-isopropenyl-cumylperoxide and Vinyl Acetate

The study by Lin Ming (2001) in the field of material science investigated the copolymerization of tert-butyl-3-isopropenylcumylperoxide (D120) with vinyl acetate, aiming to produce copolymers with pendant peroxide groups through free radical polymerization. The research found that the decomposition temperature of the peroxide group in the copolymers decreased with an increase in D120 units, affecting the material's tensile strength. This insight is crucial for developing materials with tailored properties for specific applications (Lin Ming, 2001).

Chemical Production Optimization

Optimization of Production Conditions of n-Butyl Acetate

In the chemical industry, n-Butyl acetate's production was optimized by Lei Chen et al. (2011) using NaY molecular sieve supported organophosphonic acid (PA/NaY) in the esterification reaction. The study utilized response surface methodology to identify optimal synthesis conditions, achieving a high reaction conversion ratio. This work underscores the importance of optimizing production conditions to enhance efficiency and output in industrial applications (Lei Chen et al., 2011).

Environmental Technology and Process Engineering

Metabolic and Process Engineering for Butyl Acetate Production

Dahui Fang et al. (2020) explored an environmentally friendly metabolic engineering approach to produce n-Butyl acetate from glucose. By introducing the alcohol acyltransferase gene ATF1 into Clostridium beijerinckii, the study demonstrated a viable in vivo biosynthesis route, significantly increasing butyl acetate production. This research presents a sustainable alternative to traditional chemical synthesis methods, emphasizing the potential of metabolic engineering in industrial biotechnology (Dahui Fang et al., 2020).

Separation Techniques and Process Innovation

Novel Process for Butyl Acetate Production via Membrane Reactor

A. Al-Rabiah et al. (2022) introduced a membrane reactor (MR) based process for the production of butyl acetate via the esterification of n-butanol. The study highlighted the MR's efficiency, achieving higher n-butanol conversion rates compared to conventional reactors. This innovative approach not only reduces CO2 emissions by 80% but also demonstrates significant economic benefits, including a shorter payback period and higher ROI, compared to traditional production methods. Such advancements in separation techniques and process innovation are pivotal for developing more sustainable and cost-effective industrial processes (A. Al-Rabiah et al., 2022).

Safety And Hazards

n-Butyl Acetate-d12 is flammable and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of fire, sand, carbon dioxide, or powder extinguisher should be used to extinguish .

Future Directions

n-Butyl Acetate-d12 is a high-quality reference material used in various fields . Its future directions could involve further exploration of its potential uses in different industries, as well as continued research into its properties and effects.

properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFZGUDAPQIHT-HYVJACIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butyl Acetate-d12

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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